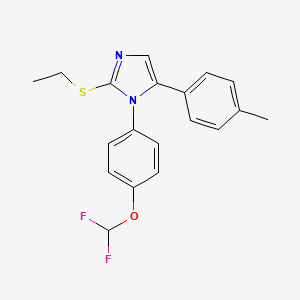

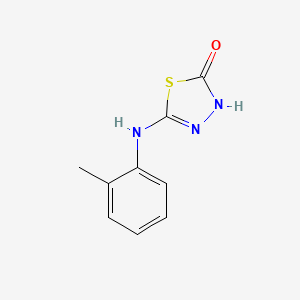

2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is a compound that belongs to the chromanone family . Chromanones are important heterobicyclic compounds that act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .

Synthesis Analysis

The synthesis of chromanone derivatives has attracted the attention of many research groups . Based on the Pechmann coumarin synthesis method, an effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives has been developed . The synthesis involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the absence of a double bond between C-2 and C-3, which is a minor difference from chromone but leads to significant variations in biological activities . The 1H-NMR and 13C-NMR spectra of the compound are in total agreement with the suggested structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .Applications De Recherche Scientifique

Molecular Structure and Stability Factors

The study on the structure and stabilization factors of the ionic associate formed by 2-aminobenzimidazolium cation and 3,3′-(phenylmethylene)bis(4-hydroxy-2H-chromen-2-one) anion highlights the importance of the molecular and crystal structures in determining the stability of such compounds. This research could provide insights into the design of new compounds with similar backbones for various applications, including material science and pharmaceuticals (Pankratov et al., 2016).

Synthesis and Electronic Spectra

Another study focuses on the synthesis of 3-hetaryl substituted coumarin derivatives, assessing their potential as fluorescent probes due to their distinctive absorption and fluorescence characteristics. These properties make them candidates for use in molecular biology and medicine, particularly in imaging and diagnostic applications (Deligeorgiev et al., 2008).

Antioxidative and Anti-inflammatory Properties

Research into highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia reveals significant antioxidative and anti-inflammatory properties. These findings suggest potential applications in developing natural anti-inflammatory and antioxidant agents, which could be beneficial in treating various inflammatory diseases and conditions (Makkar & Chakraborty, 2018).

Catalysis and Synthetic Applications

The use of starch solution as a catalyst in the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives represents an eco-friendly and efficient method for producing these compounds. Such synthetic approaches are crucial for pharmaceutical applications, highlighting the potential for developing new drugs and therapeutic agents with minimized environmental impact (Hazeri et al., 2014).

Antimicrobial and Antioxidant Activities

The study on the synthesis, characterization, and analysis of electrochemical and biological activities of metal complexes of 3-(2-hydroxybenzoyl)-2H-chromen-2-one underscores the antimicrobial and antioxidant potential of these compounds. This research lays the groundwork for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Belkhir-Talbi et al., 2019).

Mécanisme D'action

While the specific mechanism of action for “2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is not explicitly mentioned in the available resources, chromanone derivatives have been tested for various biological properties including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Propriétés

IUPAC Name |

2-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-3-15-17(18(23)12-9-8-11(22)10-16(12)24-15)19-20-13-6-4-5-7-14(13)21(19)2/h4-10,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYDMJJKEPQMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829666.png)

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)

![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)

![2-(9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2829679.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)

![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829685.png)